3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide is a synthetic organic compound known for its diverse applications in various fields. It falls within the class of pyrimidines, characterized by its complex structure with specific functional groups that confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-hydroxy-2,3-dimethylpentyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S/c1-7-11(2)17(5,22)10-18-15(21)9-8-14-12(3)19-16(23-6)20-13(14)4/h11,22H,7-10H2,1-6H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMLSLEERCXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CNC(=O)CCC1=C(N=C(N=C1C)SC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide typically involves multi-step organic reactions. Key steps often include the alkylation of pyrimidine derivatives, sulfoxidation, and subsequent amidation processes under controlled temperature and pH conditions.
Industrial Production Methods: For large-scale production, the compound is synthesized in a controlled industrial setup, utilizing optimized reaction conditions to ensure high yield and purity. Key reagents, catalysts, and solvents are carefully selected to facilitate the efficient progression of each reaction step.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound is known to undergo various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to yield sulfoxides and sulfones.
Reduction: It undergoes reduction reactions to form thioethers.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.
Common Reagents and Conditions: Typical reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and time are critical for ensuring desired product formation.
Major Products Formed: Products from these reactions vary based on the conditions but often include modified pyrimidine derivatives with altered functional groups enhancing their chemical utility.
Scientific Research Applications
Chemistry: The compound is valuable in synthetic organic chemistry for its reactivity and as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, including proteins and nucleic acids.
Medicine: The compound shows potential in pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents targeting specific diseases.
Industry: In industrial applications, it is utilized for the development of advanced materials and chemical products.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets through various pathways. These interactions can modulate biological processes, making it a subject of interest in drug design.
Molecular Targets and Pathways: It targets specific enzymes and receptors, altering their activity and influencing pathways involved in disease mechanisms.
Comparison with Similar Compounds
Comparison: Compared to other pyrimidine derivatives, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide stands out due to its unique substituents which enhance its chemical stability and reactivity.
Similar Compounds: Examples include 2-methylthiopyrimidine and 4,6-dimethylpyrimidine derivatives, which share structural similarities but differ in their functional groups and resultant properties.
This compound's unique structure and versatile applications highlight its significance in scientific research and industrial processes. If there's more detail you'd like to explore, just let me know!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
